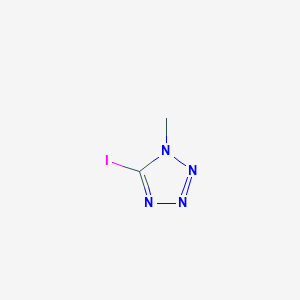

5-Iodo-1-methyl-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTGKPZHBAAUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557682 | |

| Record name | 5-Iodo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33452-18-5 | |

| Record name | 5-Iodo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-1-methyl-1H-tetrazole: A Technical Guide for Researchers

CAS Number: 33452-18-5

This technical guide provides an in-depth overview of 5-Iodo-1-methyl-1H-tetrazole, a key heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data on its properties, synthesis, and applications.

Core Properties

This compound is a solid compound with the empirical formula C₂H₃IN₄ and a molecular weight of 209.98 g/mol .[1] Its structural and physical properties are crucial for its application in organic synthesis.

| Property | Value | Reference |

| CAS Number | 33452-18-5 | [1] |

| Molecular Formula | C₂H₃IN₄ | [1] |

| Molecular Weight | 209.98 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Class | Combustible Solid | [1] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (N-CH₃).

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon and the carbon atom within the tetrazole ring.

FT-IR: The infrared spectrum of tetrazole derivatives typically shows characteristic absorption bands for C=N and N=N stretching vibrations within the heterocyclic ring.[2]

Synthesis and Reactivity

The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. A common and efficient method involves the [3+2] cycloaddition of a nitrile with an azide.[3][4] For this compound, a plausible synthetic route would involve the iodination of a suitable precursor, such as 1-methyl-1H-tetrazole.

The reactivity of this compound is largely dictated by the carbon-iodine bond, making it a valuable substrate for cross-coupling reactions and other transformations to introduce diverse functionalities at the 5-position of the tetrazole ring. The tetrazole ring itself is generally stable under many reaction conditions.

General Experimental Protocol for Tetrazole Synthesis

A widely used method for the synthesis of 5-substituted-1H-tetrazoles is the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid.

Materials:

-

Aryl or alkyl nitrile (1 mmol)

-

Sodium azide (1.5 mmol)

-

Zinc(II) acetate dihydrate (10 mol%)

-

Toluene

Procedure:

-

To a round-bottom flask, add the nitrile, sodium azide, and zinc(II) acetate dihydrate in toluene.

-

The reaction mixture is refluxed with vigorous stirring.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

This is a general procedure and may require optimization for specific substrates.

Applications in Drug Development

The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.[5][6] 5-substituted-1H-tetrazoles are integral components of several marketed drugs, demonstrating a broad range of biological activities including antihypertensive, antibacterial, and anticancer effects.[5][6]

This compound serves as a versatile intermediate for the synthesis of more complex drug-like molecules. The iodo group can be readily displaced or utilized in coupling reactions to build molecular diversity.

Logical Workflow for Drug Discovery using this compound

References

- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodo-1-methyl-1H-tetrazole molecular structure and weight

An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-tetrazole

This guide provides a detailed overview of the molecular structure, weight, and associated chemical data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound is a substituted heterocyclic compound. The core structure consists of a five-membered tetrazole ring, which is notable for its high nitrogen content and its role as a bioisostere for carboxylic acids in medicinal chemistry.[1][2] The presence of an iodine atom makes it a useful building block for introducing iodine into a molecular structure or for further functionalization via cross-coupling reactions.

Molecular Structure and Weight

The chemical structure consists of a methyl group at the N1 position of the tetrazole ring and an iodine atom at the C5 position.

The relationship between the key identifiers and properties of the compound is visualized below.

Caption: Key properties and identifiers of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative and identifying information for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 33452-18-5 | [3][5] |

| Empirical Formula | C2H3IN4 | [3] |

| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [3] |

| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [3] |

| SMILES | IC1=NN=NN1C | [3] |

| MDL Number | MFCD12827507 | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 209.98 g/mol | [3][4] |

| Physical Form | Solid | [3] |

| LogP | 0.35 | [5] |

| Rotatable Bonds | 0 | [5] |

Experimental Protocols: Synthesis

The synthesis of 5-substituted-1H-tetrazoles, such as this compound, is typically achieved through a [3+2] cycloaddition reaction.[1] This method involves reacting a nitrile with an azide source.[1][6] Various catalysts, including zinc salts and copper sulfates, can be employed to facilitate this reaction under mild conditions.[1][6]

General Protocol for [3+2] Cycloaddition Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a generalized procedure based on common methods for synthesizing the 5-substituted-1H-tetrazole core.

-

Reactant Preparation : In a reaction vessel, dissolve the starting nitrile (R-CN) in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1]

-

Addition of Azide and Catalyst : Add sodium azide (NaN3) to the mixture.[1][6] Subsequently, introduce a catalytic amount of a metal salt (e.g., CuSO4·5H2O or a Zn(II) salt).[1][6]

-

Reaction : Heat the mixture to the appropriate temperature and allow it to stir for a period ranging from 30 minutes to 5 hours, monitoring the reaction progress via a suitable analytical method like TLC or LC-MS.[1]

-

Workup : After the reaction is complete, cool the mixture and perform an aqueous workup. This typically involves acidifying the solution to protonate the tetrazole, followed by extraction with an organic solvent (e.g., ethyl acetate).[2]

-

Purification : The crude product is then purified, commonly by recrystallization or column chromatography on silica gel, to yield the final 5-substituted-1H-tetrazole.[2]

The following diagram illustrates the generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles.

References

- 1. scielo.br [scielo.br]

- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]

- 4. 107933-72-2 CAS MSDS (5-(IODOMETHYL)-1H-TETRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 5-Iodo-1-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Iodo-1-methyl-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of the iodine atom at the 5-position of the tetrazole ring offers a versatile handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. This guide focuses on a reliable two-step synthetic approach, commencing with the formation of the 1-methyl-1H-tetrazole core, followed by a regioselective iodination.

Proposed Synthesis Pathway

The most common and efficient synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 1-methyl-1H-tetrazole: This step involves the cyclization of a methylamine derivative with an azide source. A widely used method is the reaction of methylamine, triethyl orthoformate, and sodium azide.

-

Step 2: Iodination of 1-methyl-1H-tetrazole: The second step is the regioselective iodination at the 5-position of the tetrazole ring. This is typically achieved through a lithiation-iodination sequence, where the tetrazole is first deprotonated at the C5 position with a strong base like n-butyllithium, followed by quenching the resulting anion with an iodine source.

The overall synthetic workflow is depicted below:

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-tetrazole

This procedure is adapted from the general synthesis of 1-substituted-1H-tetrazoles.[1][2]

Materials:

-

Methylamine (e.g., 40% in water)

-

Triethyl orthoformate

-

Sodium azide

-

Acetic acid (glacial)

-

Anhydrous solvent (e.g., Toluene or Acetonitrile)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylamine, triethyl orthoformate, and sodium azide in an anhydrous solvent.

-

Add glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and stir for the time indicated by TLC monitoring (typically several hours).

-

After completion, cool the reaction mixture to room temperature.

-

The work-up procedure typically involves filtration to remove any solids, followed by extraction with a suitable organic solvent.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure 1-methyl-1H-tetrazole.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the 5-lithiation and subsequent electrophilic quench of 1-substituted tetrazoles.

Materials:

-

1-methyl-1H-tetrazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Dissolve 1-methyl-1H-tetrazole in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete lithiation.

-

In a separate flask, prepare a solution of iodine in anhydrous THF.

-

Slowly add the iodine solution to the lithiated tetrazole solution at -78 °C.

-

Allow the reaction mixture to warm slowly to room temperature and stir for several hours.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-methyl-1H-tetrazole | C₂H₄N₄ | 84.08 | Colorless liquid |

| This compound | C₂H₃IN₄ | 209.97 | Solid |

Table 2: Typical Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 | Synthesis of 1-methyl-1H-tetrazole | Methylamine, Triethyl orthoformate, Sodium azide | Toluene | Reflux | 70-85 |

| 2 | 5-Iodination | 1-methyl-1H-tetrazole, n-BuLi, Iodine | THF | -78 to RT | 60-75 |

Visualization of Key Processes

The following diagrams illustrate the logical flow of the experimental procedures.

Workflow for the Synthesis of 1-methyl-1H-tetrazole

Workflow for the 5-Iodination of 1-methyl-1H-tetrazole

Conclusion

The two-step synthesis pathway detailed in this guide provides a reliable and reproducible method for obtaining this compound. The protocols are based on well-established synthetic transformations and are suitable for implementation in a standard organic chemistry laboratory. The provided data and visualizations are intended to support researchers in the successful synthesis of this important building block for drug discovery and development. Careful attention to anhydrous and inert atmosphere conditions in the second step is crucial for achieving high yields.

References

5-Iodo-1-methyl-1H-tetrazole: A Technical Overview of its Physicochemical Properties and Synthetic Routes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 5-Iodo-1-methyl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this document combines established information with data inferred from closely related and well-characterized tetrazole analogs.

Core Physical and Chemical Properties

This compound is a substituted tetrazole with the molecular formula C₂H₃IN₄ and a molecular weight of 209.98 g/mol .[1][2][3] It is registered under the CAS Number 33452-18-5.[1][2][3][4] The compound exists as a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₂H₃IN₄ | [1][2][3] |

| Molecular Weight | 209.98 g/mol | [1][2][3] |

| CAS Number | 33452-18-5 | [1][2][3][4] |

| Appearance | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | Likely soluble in polar organic solvents like DMSO and DMF, based on the properties of similar tetrazole derivatives. |

| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [1] |

| SMILES | CN1N=NN=C1I | [1] |

Synthesis and Reactivity

A potential synthetic route could involve the direct iodination of a suitable precursor, such as 1-methyl-1H-tetrazole. However, a more likely and controllable synthesis would proceed via a multi-step sequence starting from a more readily available precursor.

Proposed Synthetic Pathway

A logical synthetic approach would be the diazotization of 5-amino-1-methyl-1H-tetrazole followed by a Sandmeyer-type iodination reaction.

References

5-Iodo-1-methyl-1H-tetrazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-Iodo-1-methyl-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document covers the historical context of its chemical class, plausible synthetic pathways, detailed experimental protocols, and comprehensive characterization data. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, modification, and application of tetrazole derivatives in drug discovery and development.

Discovery and History

The specific discovery of this compound is not prominently documented in readily available scientific literature. However, its existence is confirmed by its Chemical Abstracts Service (CAS) number 33452-18-5.[1][2][3] The history of this compound is intrinsically linked to the broader development of tetrazole chemistry.

The tetrazole ring system was first synthesized in 1885 by Swedish chemist J. A. Bladin. For many years, research into tetrazoles was limited. However, from the mid-20th century onwards, interest in tetrazole derivatives grew exponentially as their utility in various fields, including agriculture, materials science, and particularly medicine, became apparent.

The development of reliable synthetic methods for 5-substituted and N-alkylated tetrazoles has been a key driver of this research. The [3+2] cycloaddition reaction between nitriles and azides has emerged as a fundamental and widely used method for the construction of the tetrazole ring.[4][5][6][7] Subsequent modifications, such as N-alkylation and halogenation, have allowed for the synthesis of a vast array of tetrazole derivatives with diverse properties. The synthesis of this compound would have logically followed from these foundational synthetic advancements, likely being first prepared as a synthetic intermediate or as part of a library of compounds for biological screening.

Synthetic Pathways

While the original synthesis of this compound is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted tetrazoles. A likely two-step approach involves the formation of the 1-methyltetrazole core followed by iodination, or the iodination of a tetrazole precursor followed by methylation.

A common route would involve the N-methylation of 5-iodotetrazole or the iodination of 1-methyl-1H-tetrazole. The latter is often more practical due to the commercial availability and stability of the starting materials.

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound based on general methods for analogous transformations.

Synthesis of 1-Methyl-1H-tetrazole (Starting Material)

A general procedure for the methylation of 1H-tetrazole can be adapted.

Materials:

-

1H-Tetrazole

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Acetonitrile or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 1H-tetrazole (1.0 eq) in the chosen solvent (e.g., acetonitrile).

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the suspension.

-

Slowly add the methylating agent (e.g., methyl iodide, 1.1 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-methyl-1H-tetrazole. This step often produces a mixture of 1-methyl and 2-methyl isomers, which may require chromatographic separation.

Iodination of 1-Methyl-1H-tetrazole

A general protocol for the iodination of electron-rich heterocycles can be applied.

Materials:

-

1-Methyl-1H-tetrazole

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Acetonitrile or Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-methyl-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask protected from light.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂H₃IN₄ | |

| Molecular Weight | 209.98 g/mol | |

| CAS Number | 33452-18-5 | [1][2][3] |

| Appearance | Solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~4.1 (s, 3H, N-CH₃) | Estimated |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~145 (C5), ~35 (N-CH₃) | Estimated |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents | Inferred |

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis to the final characterization of this compound.

Caption: Logical workflow for the synthesis and characterization.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathway or a well-defined experimental workflow beyond its synthesis and characterization. Tetrazole-containing compounds are widely used in medicinal chemistry as bioisosteres for carboxylic acids, and this compound could potentially be used in the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents. However, without specific studies, any depiction of a signaling pathway would be speculative.

The diagram below represents a general experimental workflow for screening a novel compound like this compound in a drug discovery context.

Caption: General drug discovery screening workflow.

Conclusion

This compound is a synthetically accessible heterocyclic compound with potential applications in medicinal chemistry. While its specific discovery and detailed experimental data are not widely published, its synthesis can be reliably achieved through established methods of N-methylation and iodination of the tetrazole core. This technical guide provides a foundational understanding of this compound, offering plausible synthetic routes and characterization workflows to aid researchers in its preparation and utilization in their scientific endeavors. Further research is warranted to explore its biological activities and potential therapeutic applications.

References

- 1. This compound(SALTDATA: FREE) | 33452-18-5 [chemicalbook.com]

- 2. TRC-B450535 | this compound [33452-18-5] Clinisciences [clinisciences.com]

- 3. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. scielo.org.za [scielo.org.za]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 5-Iodo-1-methyl-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 5-Iodo-1-methyl-1H-tetrazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of spectroscopy and organic synthesis, drawing upon data from closely related structural analogs. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 1-methyl-1H-tetrazole and other 5-substituted tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C5 (Iodo-substituted) |

| ~ 34 - 36 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 3050 | Medium | C-H stretch (methyl) |

| ~ 1450 - 1500 | Medium-Strong | Tetrazole ring C=N, N=N stretching |

| ~ 1200 - 1300 | Medium-Strong | Tetrazole ring skeletal vibrations |

| ~ 1000 - 1100 | Medium | N-N stretching |

| ~ 600 - 700 | Medium-Strong | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 210 | [M]⁺ (Molecular Ion) |

| 182 | [M - N₂]⁺ |

| 127 | [I]⁺ |

| 83 | [M - I]⁺ |

| 42 | [CH₃-N=N]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the methylation of 5-iodo-1H-tetrazole. This approach avoids the direct handling of potentially unstable iodo-substituted nitrile precursors.

Synthesis of this compound

Materials:

-

5-Iodo-1H-tetrazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

To a solution of 5-iodo-1H-tetrazole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

The following diagrams illustrate the logical workflow of the synthesis and characterization process.

Caption: Synthetic workflow for this compound.

An In-Depth Technical Guide to the Reactivity Profile of 5-Iodo-1-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1-methyl-1H-tetrazole is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its reactivity is primarily centered around the carbon-iodine bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at the 5-position of the tetrazole ring. This technical guide provides a comprehensive overview of the known and anticipated reactivity profile of this compound, with a focus on its synthesis, participation in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, as well as Buchwald-Hartwig amination and other nucleophilic substitution reactions. While specific experimental data for this particular substrate is limited in publicly accessible literature, this guide extrapolates from established methodologies for similar iodinated heterocycles to provide predicted reaction conditions and expected outcomes.

Introduction

The tetrazole moiety is a key pharmacophore in numerous approved drugs, often serving as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties.[1] The introduction of substituents at the 5-position of the tetrazole ring is a critical strategy in drug design and the development of novel functional materials. This compound serves as a key intermediate for such functionalization, with the iodo group acting as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound

The synthesis of 5-substituted-1H-tetrazoles is well-established, typically proceeding through a [3+2] cycloaddition reaction between a nitrile and an azide source. For this compound, a plausible synthetic route would involve the cycloaddition of cyanogen iodide with an azide, followed by N-methylation. However, a more common and direct approach for the synthesis of 5-halotetrazoles involves the diazotization of 5-aminotetrazole followed by a Sandmeyer-type reaction with an iodide source. Subsequent methylation of the N1 position would yield the target compound.

General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles:

A widely used method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of nitriles with sodium azide, often catalyzed by a Lewis acid such as zinc chloride or a copper salt in a polar aprotic solvent like DMF or DMSO.[2][3]

-

Materials: Appropriate nitrile, sodium azide, zinc chloride (or other suitable catalyst), and DMF (or other suitable solvent).

-

Procedure: To a solution of the nitrile in DMF, sodium azide and a catalytic amount of zinc chloride are added. The reaction mixture is then heated, and the progress is monitored by TLC. Upon completion, the reaction is cooled and acidified to precipitate the tetrazole product, which is then collected by filtration and purified by recrystallization.[2]

Reactivity Profile

The primary site of reactivity for this compound is the carbon-iodine bond at the 5-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or their esters.

Predicted Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Predicted Suzuki-Miyaura coupling of this compound.

Table 1: Predicted Conditions for Suzuki-Miyaura Coupling

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Predicted Yield |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |

| 2 | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane | 80-100 | Good to Excellent |

| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-100 | Excellent |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This compound is expected to be a suitable substrate for Sonogashira coupling with a variety of terminal alkynes, providing access to 5-alkynyl-1-methyl-1H-tetrazoles.

Predicted Reaction Scheme: Sonogashira Coupling

Caption: Predicted Sonogashira coupling of this compound.

Table 2: Predicted Conditions for Sonogashira Coupling

| Entry | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Predicted Yield |

| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-80 | Good to Excellent |

| 2 | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 25-80 | Good to Excellent |

Stille Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organostannane. This reaction is known for its tolerance of a wide variety of functional groups. This compound should readily undergo Stille coupling with various organostannanes.

Predicted Reaction Scheme: Stille Coupling

Caption: Predicted Stille coupling of this compound.

Table 3: Predicted Conditions for Stille Coupling

| Entry | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Predicted Yield |

| 1 | Pd(PPh₃)₄ | - | - | Toluene | 80-110 | Good to Excellent |

| 2 | PdCl₂(PPh₃)₂ | - | CuI | DMF | 80-100 | Good to Excellent |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a highly valuable transformation in medicinal chemistry for the synthesis of arylamines. This compound is a promising candidate for this reaction, allowing for the introduction of various primary and secondary amines at the 5-position.

Predicted Reaction Scheme: Buchwald-Hartwig Amination

Caption: Predicted Buchwald-Hartwig amination of this compound.

Table 4: Predicted Conditions for Buchwald-Hartwig Amination

| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Predicted Yield |

| 1 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 | Good to Excellent |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 80-110 | Good to Excellent |

Nucleophilic Aromatic Substitution

While palladium-catalyzed reactions are predominant, the electron-deficient nature of the tetrazole ring can also facilitate nucleophilic aromatic substitution (SNA_r) reactions, particularly with soft nucleophiles. A study on the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol demonstrated the feasibility of such substitutions on related tetrazole systems.

Experimental Protocol: Nucleophilic Substitution with 1-methyl-1H-tetrazole-5-thiol

One study has reported the reaction of pentafluoropyridine with 1-methyl-1H-tetrazole-5-thiol, which proceeds via a nucleophilic aromatic substitution mechanism to yield the 4-substituted tetrafluoropyridine derivative.

-

Materials: Pentafluoropyridine, 1-methyl-1H-tetrazole-5-thiol, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF).

-

Procedure: To a solution of 1-methyl-1H-tetrazole-5-thiol in DMF, a base such as potassium carbonate is added, followed by the addition of pentafluoropyridine. The reaction mixture is stirred at an elevated temperature and monitored by TLC. After completion, the reaction is worked up by pouring into water and extracting with an organic solvent. The product is then purified by chromatography.

Applications in Drug Development and Materials Science

The ability to functionalize the 5-position of the 1-methyl-1H-tetrazole core through these various coupling reactions opens up a vast chemical space for the design and synthesis of novel compounds with potential applications in:

-

Medicinal Chemistry: As bioisosteres of carboxylic acids, 5-substituted-1-methyl-1H-tetrazoles are attractive scaffolds for the development of new therapeutic agents. The diverse functionalities that can be introduced allow for fine-tuning of the steric and electronic properties to optimize binding to biological targets.[1]

-

Materials Science: The nitrogen-rich tetrazole ring can impart unique properties to organic materials, including high energy density and coordination ability. Functionalization via cross-coupling reactions allows for the synthesis of novel ligands for metal-organic frameworks (MOFs), as well as energetic materials and polymers with tailored properties.

Conclusion

References

Stability and Storage of 5-Iodo-1-methyl-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Iodo-1-methyl-1H-tetrazole (CAS No. 33452-18-5). Due to a lack of publicly available, specific stability data for this compound, this document focuses on providing best practices derived from the known chemical properties of its core structures—the tetrazole ring and the carbon-iodine bond. Furthermore, it offers detailed experimental protocols for researchers to conduct their own stability assessments.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The compound is a solid and is classified as a combustible solid (Storage Class 11)[1]. Based on this classification and the general properties of related compounds, the following conditions are recommended:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to minimize the potential for thermal degradation.

-

Light: Protect from light. Aryl iodides can be light-sensitive, and exposure to UV or ambient light may cause the cleavage of the carbon-iodine bond, leading to the liberation of elemental iodine and degradation of the compound[2]. Storage in amber vials or containers wrapped in aluminum foil is recommended.

-

Atmosphere: Store in a tightly sealed container to protect from moisture and atmospheric contaminants. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation[2].

-

Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (gloves, safety glasses) should be worn.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions. The primary points of instability are the tetrazole ring itself and the C-I bond.

-

Thermal Decomposition: At elevated temperatures, the tetrazole ring is known to undergo decomposition, typically through the elimination of molecular nitrogen (N₂) to form a nitrene intermediate, or via ring-opening to form an azide. For asymmetrically substituted tetrazoles, the formation of hydrazoic acid (HN₃) is also a possible pathway[3].

-

Photodegradation: The most likely pathway for photodegradation is the homolytic cleavage of the carbon-iodine bond. This is a common reaction for iodo-aromatic compounds and results in the formation of 1-methyl-1H-tetrazole and elemental iodine. Discoloration (yellowing or browning) of the material is a strong indicator of this process[2].

-

Hydrolytic Degradation: While the tetrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially facilitate ring-opening or other degradative reactions.

-

Oxidative Degradation: The presence of oxidizing agents could potentially lead to the oxidation of the iodide substituent or reactions involving the tetrazole ring.

Below is a diagram illustrating these potential degradation pathways.

Quantitative Stability Data (Analog Compounds)

While specific data for this compound is unavailable, thermal analysis of related tetrazole compounds provides insight into their relative stabilities. The decomposition temperature is highly sensitive to the nature of the substituents on the ring.

| Compound | Substituent(s) | Decomposition Onset (°C) | Peak Decomposition (°C) | Reference |

| 5-Methyltetrazole | 5-Methyl | ~254 | - | [4] |

| 1-Hydroxy-5-methyltetrazole | 1-Hydroxy, 5-Methyl | ~194 | - | [4] |

| Ammonium 1-hydroxy-5-methyltetrazolate | 1-Hydroxy, 5-Methyl (salt) | ~229 | - | [4] |

| 5,5'-Azobistetrazole | 5,5'-Azo linkage | ~200 | ~215 | [5] |

| 5-(4-Pyridyl)tetrazolate | 5-(4-Pyridyl) | ~249 | ~251 | [6] |

Note: Decomposition temperatures can vary based on the experimental heating rate.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of experimental studies are required. The following section outlines the methodologies for these key experiments.

Workflow for Stability Testing

The overall process for assessing the stability of a chemical compound involves a structured workflow, from initial forced degradation studies to the development of a validated analytical method for long-term testing.

Thermal Stability Analysis (DSC/TGA)

Objective: To determine the melting point and decomposition temperature of the solid material.

Methodology:

-

Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan.

-

DSC Protocol:

-

Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond decomposition (e.g., 350°C).

-

Use a constant heating rate, typically 5 or 10°C/min[4].

-

Maintain a constant flow of inert gas (e.g., nitrogen at 20-50 mL/min).

-

Record the heat flow as a function of temperature. Endotherms may indicate melting, while exotherms typically indicate decomposition.

-

-

TGA Protocol:

-

Heat a separate sample over the same temperature range and at the same heating rate.

-

Record the percentage of mass loss as a function of temperature. Significant mass loss events correspond to decomposition.

-

Photostability Testing (ICH Q1B Guideline)

Objective: To evaluate the intrinsic photostability of the compound under standardized light exposure.[7]

Methodology:

-

Light Source: Use an artificial light source that meets ICH Q1B specifications, capable of emitting both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Exposure Levels: Expose samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[7].

-

Sample Preparation:

-

Expose the solid compound directly in a chemically inert, transparent container.

-

Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile) and expose it in a quartz cuvette or other transparent container.

-

Prepare "dark controls" by wrapping identical samples in aluminum foil and placing them in the same environment to separate thermal effects from photolytic effects.

-

-

Analysis: After exposure, analyze the samples and dark controls using a validated stability-indicating HPLC method (see below) to quantify the parent compound and detect any degradation products.

Forced Degradation (Hydrolysis and Oxidation)

Objective: To identify potential degradation products and establish the specificity of the analytical method.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

-

Heat the mixture (e.g., at 60-80°C) for a set period (e.g., 2, 8, 24 hours).

-

Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Repeat the procedure using 0.1 M NaOH instead of HCl.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store at room temperature for a set period (e.g., 24 hours).

-

Dilute to a final concentration for HPLC analysis.

-

-

Control Samples: Analyze an untreated stock solution for comparison. Aim for 5-20% degradation in the stressed samples.

Stability-Indicating HPLC Method Development

Objective: To develop a quantitative analytical method capable of separating the parent compound from all potential process impurities and degradation products.[8][9]

Methodology:

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10].

-

Mobile Phase:

-

Start with a gradient elution to separate compounds with a wide range of polarities.

-

A typical mobile phase would consist of an aqueous component (A), such as water or a phosphate buffer, and an organic component (B), such as acetonitrile or methanol[9][10].

-

Example Gradient: Start at 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Detection: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely in the 210-250 nm range). A photodiode array (PDA) detector is ideal for assessing peak purity.

-

Method Optimization:

-

Inject the mixture of forced degradation samples.

-

Adjust the mobile phase composition, gradient slope, pH of the aqueous phase, and column temperature to achieve baseline separation of all peaks from the parent compound. The goal is to develop a method that is "stability-indicating."

-

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

References

- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. maxapress.com [maxapress.com]

- 7. database.ich.org [database.ich.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. jchps.com [jchps.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 5-Iodo-1-methyl-1H-tetrazole: Synthesis, Reactivity, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-1-methyl-1H-tetrazole is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. The tetrazole ring, a bioisostere of the carboxylic acid group, often imparts improved metabolic stability and pharmacokinetic properties to drug candidates. The presence of an iodine atom at the 5-position provides a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of diverse and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, spectral properties, key reactions, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 33452-18-5 | [1][2] |

| Molecular Formula | C₂H₃IN₄ | [1][2] |

| Molecular Weight | 209.98 g/mol | [1][2] |

| Appearance | Solid | [1] |

| SMILES | CN1N=NC(I)=N1 | [1] |

| InChI | 1S/C2H3IN4/c1-7-2(3)4-5-6-7/h1H3 | [1] |

| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [1] |

Synthesis and Spectral Characterization

A general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles is provided below as a reference.

General Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazoles[3][4]

Materials:

-

Nitrile (e.g., benzonitrile) (1 mmol)

-

Sodium azide (NaN₃) (1-2 mmol)

-

Catalyst (e.g., CuSO₄·5H₂O (2 mol%), nano-TiCl₄·SiO₂ (0.1 g))

-

Solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) (2-5 mL)

-

Hydrochloric acid (HCl), 4 M

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the nitrile in the chosen solvent, add sodium azide and the catalyst.

-

Stir the reaction mixture at room temperature and then heat to the appropriate temperature (e.g., 140°C for CuSO₄·5H₂O in DMSO, or reflux for nano-TiCl₄·SiO₂ in DMF) for the required time (typically 1-2 hours).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add 4 M HCl and EtOAc.

-

Separate the organic layer, wash it with distilled water, and dry it over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Below is a diagram illustrating the general synthesis workflow for 5-substituted-1H-tetrazoles.

General workflow for the synthesis of 5-substituted-1H-tetrazoles.

Spectroscopic Data

Specific ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for this compound are not available in the reviewed literature. However, based on the analysis of related tetrazole derivatives, the expected spectral characteristics are summarized below.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~4.0 - 4.5 | Singlet |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (ppm) |

| N-CH₃ | ~35 - 40 |

| C5 (C-I) | ~80 - 90 |

Expected FT-IR Spectral Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (methyl) | ~2950 - 3000 | Medium |

| C=N, N=N stretch (tetrazole ring) | ~1400 - 1600 | Medium-Strong |

| C-N stretch | ~1000 - 1200 | Medium |

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M]⁺ | 209.94 |

| [M-I]⁺ | 83.04 |

Chemical Reactivity: A Gateway to Molecular Diversity

The C-I bond in this compound is a key functional group that enables a variety of cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful methods for introducing aryl, heteroaryl, and alkynyl substituents at the 5-position of the tetrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This reaction is widely used to form carbon-carbon bonds.

References

A Technical Guide to 5-Iodo-1-methyl-1H-tetrazole for Researchers and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 5-Iodo-1-methyl-1H-tetrazole. This document outlines its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides valuable context through data on related tetrazole derivatives and general synthetic methodologies.

Commercial Availability

This compound is available from a select number of chemical suppliers, primarily catering to the research and development market. The following table summarizes the known commercial suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Sigma-Aldrich (Merck) | This compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Part of the AldrichCPR (ChemBridge Plate Reagent) collection of unique chemicals. Analytical data is not collected for this product by the supplier.[1] |

| ChemBridge | This compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Available through their Hit2Lead platform.[2] |

| Fisher Scientific | Sigma Aldrich this compound | 33452-18-5 | C₂H₃IN₄ | 209.98 g/mol | Distributor for the Sigma-Aldrich product.[3] |

Physicochemical and Spectral Data

Table of Physicochemical Properties

| Property | Value/Information | Source/Notes |

| CAS Number | 33452-18-5 | [1] |

| Molecular Formula | C₂H₃IN₄ | [1] |

| Molecular Weight | 209.98 g/mol | [1] |

| Appearance | Solid (expected) | [1] |

| SMILES | CN1N=NC=C1I | [1] |

| InChI Key | HOTGKPZHBAAUIM-UHFFFAOYSA-N | [1] |

| Melting Point | Not available | Data for the related 5-methyl-1H-tetrazole is 142-146 °C. |

| Boiling Point | Not available | - |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and DMF. |

Expected Spectral Data

While specific spectra for this compound are not published, the following are expected characteristics based on the analysis of similar tetrazole structures.

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet corresponding to the methyl protons (N-CH₃), likely in the range of 3.5-4.5 ppm. |

| ¹³C NMR | A signal for the methyl carbon, a signal for the tetrazole ring carbon, and potentially other signals depending on the solvent and concentration. |

| IR Spectroscopy | Characteristic peaks for C-N and N=N stretching vibrations within the tetrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis and Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is well-established in chemical literature. The most common method is the [3+2] cycloaddition of a nitrile with an azide.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of iodoacetonitrile with a methylating agent and an azide source, or the iodination of a pre-formed methyltetrazole. A more direct, though potentially hazardous, approach could involve the reaction of methyl isocyanide with iodine azide (IN₃). A common and safer laboratory-scale synthesis would likely proceed via a [3+2] cycloaddition reaction.

General Experimental Protocol for the Synthesis of 5-Substituted-1H-Tetrazoles

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

A nitrile (R-C≡N)

-

Sodium azide (NaN₃)

-

A Lewis acid catalyst (e.g., zinc chloride, ammonium chloride)

-

A suitable solvent (e.g., DMF, DMSO)

Procedure:

-

In a round-bottom flask, dissolve the nitrile and sodium azide in the chosen solvent.

-

Add the Lewis acid catalyst to the mixture.

-

Heat the reaction mixture under reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Carefully acidify the mixture with an appropriate acid (e.g., hydrochloric acid) to protonate the tetrazole.

-

The product can then be extracted using an organic solvent.

-

The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Development

Tetrazoles are recognized as important scaffolds in medicinal chemistry, primarily due to their ability to act as a bioisostere for the carboxylic acid functional group.[4][5][6] This substitution can lead to improved metabolic stability and pharmacokinetic properties of a drug candidate.

The Tetrazole Ring as a Carboxylic Acid Bioisostere

The diagram below illustrates the concept of bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Potential Applications of this compound

The presence of an iodine atom on the tetrazole ring opens up possibilities for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings). This makes this compound a potentially valuable building block for creating diverse libraries of compounds for drug screening.

The general workflow for utilizing this compound in a drug discovery program is depicted below.

References

- 1. This compound DiscoveryCPR 33452-18-5 [sigmaaldrich.com]

- 2. Hit2Lead | this compound | CAS# 33452-18-5 | MFCD12827507 | BB-4035072 [hit2lead.com]

- 3. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. lifechemicals.com [lifechemicals.com]

Methodological & Application

Applications of 5-Iodo-1-methyl-1H-tetrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a well-established pharmacophore in medicinal chemistry, frequently employed as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and receptor affinity.[1][2][3][4] While a vast body of literature exists on the applications of various tetrazole derivatives, specific documentation on the medicinal chemistry applications of 5-Iodo-1-methyl-1H-tetrazole (CAS No: 33452-18-5) is limited in publicly accessible scientific literature. However, its chemical structure, featuring a reactive C-I bond, positions it as a highly valuable and versatile building block for the synthesis of diverse libraries of 1,5-disubstituted tetrazoles for drug discovery programs.

This document provides detailed application notes and generalized protocols to guide researchers in utilizing this compound as a key intermediate in the synthesis of potentially bioactive molecules.

Core Application: A Versatile Building Block for Library Synthesis

The primary application of this compound in medicinal chemistry is its role as a scaffold for the introduction of various substituents at the 5-position through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly amenable to reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the creation of large and diverse compound libraries for screening against various biological targets.[1][5]

Below is a diagram illustrating the central role of this compound in generating a library of 1-methyl-5-substituted-1H-tetrazoles.

Data Presentation: Hypothetical Biological Activity

As no specific biological data for compounds directly synthesized from this compound is readily available, the following table presents a hypothetical dataset for a series of 1-methyl-5-substituted-1H-tetrazoles. This table is for illustrative purposes to demonstrate how quantitative data for a synthesized library would be structured for structure-activity relationship (SAR) analysis.

| Compound ID | R-Group (at C5) | Target Enzyme X IC50 (µM) | Target Receptor Y Ki (nM) | Cell Line Z GI50 (µM) |

| IMT-A1 | Phenyl | 1.2 | 50 | 2.5 |

| IMT-A2 | 4-Fluorophenyl | 0.8 | 35 | 1.8 |

| IMT-A3 | 2-Thienyl | 2.5 | 120 | 5.1 |

| IMT-B1 | Phenylethynyl | 5.1 | 250 | 10.2 |

| IMT-B2 | Cyclopropylethynyl | 3.8 | 180 | 7.6 |

| IMT-C1 | Styryl | 10.2 | 500 | >20 |

| IMT-D1 | N-Piperidinyl | 0.5 | 20 | 0.9 |

| IMT-D2 | N-Morpholinyl | 0.7 | 28 | 1.2 |

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions using this compound. Researchers should note that optimization of catalysts, ligands, bases, solvents, and reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 1-Methyl-5-aryl-1H-tetrazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (or boronic ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.02-0.10 eq), and base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling for the Synthesis of 1-Methyl-5-alkynyl-1H-tetrazoles

This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Heck Coupling for the Synthesis of 1-Methyl-5-alkenyl-1H-tetrazoles

This protocol provides a general method for the palladium-catalyzed reaction of this compound with an alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylates)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

-

Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 eq), palladium catalyst (0.02-0.05 eq), phosphine ligand (0.04-0.10 eq), and base (1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent and the alkene (1.2-2.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete.

-

Cool the reaction to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate and partition between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 1-Methyl-5-amino-1H-tetrazoles

This protocol describes a general procedure for the palladium-catalyzed amination of this compound.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the palladium catalyst (0.01-0.05 eq), ligand (0.012-0.06 eq), and base (1.5-2.0 eq).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by this compound (1.0 eq) and the amine (1.2-1.5 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until completion.

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Wash the filtrate with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the core building block, the key reaction types, and the resulting classes of compounds, which can then be subjected to biological screening to identify lead compounds.

Conclusion

While direct and specific applications of this compound in medicinal chemistry are not extensively documented in current literature, its chemical structure strongly suggests its utility as a versatile building block. The protocols and workflows provided herein offer a foundational guide for researchers to leverage this compound in the synthesis of diverse libraries of 1,5-disubstituted tetrazoles for the discovery of novel therapeutic agents. The adaptability of modern cross-coupling reactions allows for the systematic exploration of chemical space around the 1-methyl-1H-tetrazole core, which is a promising strategy in the pursuit of new drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

Application Notes and Protocols for 5-Iodo-1-methyl-1H-tetrazole in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 5-Iodo-1-methyl-1H-tetrazole as a versatile building block in click chemistry and related bioconjugation strategies. The protocols focus on the functionalization of the tetrazole core to introduce moieties amenable to click reactions, namely alkynes and azides, through palladium-catalyzed cross-coupling reactions. Additionally, the potential application of N-methyl tetrazoles in photoclick chemistry is explored.

Introduction

This compound is a valuable heterocyclic building block. While not directly a participant in conventional click chemistry reactions such as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), its iodo-substituent provides a reactive handle for the introduction of functionalities that are. This allows for the transformation of this compound into a platform for generating diverse molecular architectures with applications in drug discovery, chemical biology, and materials science.

The primary strategies for employing this compound in click chemistry involve:

-

Sonogashira Coupling: To introduce a terminal alkyne, creating a precursor for CuAAC or SPAAC.

-

C-N Cross-Coupling (e.g., Buchwald-Hartwig Amination): To introduce an azide group, which can then react with alkynes.

-

Photoclick Chemistry: N-substituted tetrazoles can potentially undergo photoinduced cycloaddition reactions with alkenes, offering spatiotemporal control over ligation.

Application 1: Synthesis of Alkyne-Functionalized Tetrazoles via Sonogashira Coupling

The Sonogashira reaction is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This methodology can be effectively applied to this compound to synthesize 5-alkynyl-1-methyl-1H-tetrazoles, which are valuable precursors for click chemistry.

General Experimental Workflow

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of iodo-heterocycles.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.04-0.1 eq.).

-

Add anhydrous, degassed solvent (e.g., THF or DMF) to dissolve the solids.

-

Add triethylamine (2.0-3.0 eq.) to the reaction mixture.

-

Slowly add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-1-methyl-1H-tetrazole.

Quantitative Data

The following table provides representative data for Sonogashira coupling reactions on halo-heterocycles, which can be used as a starting point for optimizing the reaction with this compound.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | 85 | |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | TMS-acetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | 25 | 2 | 75 | |

| o-Iodoanilines | Various terminal alkynes | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 |

Application 2: Synthesis of Azide-Functionalized Tetrazoles via C-N Cross-Coupling

The introduction of an azide moiety at the 5-position of the tetrazole ring can be achieved through a C-N cross-coupling reaction, such as a Buchwald-Hartwig amination, using sodium azide as the nitrogen source. This transformation provides a complementary building block for click chemistry.

General Experimental Workflow

Experimental Protocol: Buchwald-Hartwig Amination with Sodium Azide

This protocol is based on a reported method for the amination of azidoaryl iodides, which demonstrates the compatibility of the azide group with these reaction conditions.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Palladium precatalyst (e.g., a fourth-generation Buchwald precatalyst like CPhos precatalyst)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox, add this compound (1.0 eq.), sodium azide (1.5-2.0 eq.), the palladium precatalyst (e.g., 2-5 mol%), and sodium tert-butoxide (1.5-2.0 eq.) to a dry reaction vessel.

-

Add anhydrous, degassed 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 50-100 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Carefully quench the reaction with water (caution: residual sodium azide is hazardous).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-